molecular formula C21H21NO5 B2508071 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid CAS No. 1936071-00-9

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid

Cat. No.: B2508071
CAS No.: 1936071-00-9
M. Wt: 367.401
InChI Key: LTFXJQSQUFXUSI-UHFFFAOYSA-N
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Description

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid is a chemical compound that belongs to the oxazepine family. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Mechanism of Action

Target of Action

Similar compounds with the fluoren-9-ylmethoxy carbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.

Mode of Action

Compounds with the fmoc group are typically used as protective groups in peptide synthesis . They prevent unwanted side reactions by temporarily blocking reactive sites on the amino acids. The Fmoc group can be selectively removed when no longer needed, allowing the desired reactions to proceed.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive substances can affect its reactivity and effectiveness in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid typically involves the following steps:

    Formation of the Oxazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for the efficient and reproducible introduction of the Fmoc group and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, removal of the Fmoc group yields the free amine, which can be further derivatized .

Scientific Research Applications

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid has several scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.

    Biological Studies: It serves as a tool in studying protein-protein interactions and enzyme mechanisms

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glu-OtBu: (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid.

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Uniqueness

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid is unique due to its oxazepane ring structure, which provides additional conformational flexibility compared to other Fmoc-protected amino acids. This flexibility can be advantageous in the synthesis of cyclic peptides and other complex molecules .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)14-11-22(9-10-26-12-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFXJQSQUFXUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936071-00-9
Record name 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid
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